Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate

CAS No.: 1212231-32-7

Cat. No.: VC4481210

Molecular Formula: C26H49O6P

Molecular Weight: 488.646

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212231-32-7 |

|---|---|

| Molecular Formula | C26H49O6P |

| Molecular Weight | 488.646 |

| IUPAC Name | bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol |

| Standard InChI | InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3 |

| Standard InChI Key | RFBPCRPOQNGDCR-UHFFFAOYSA-N |

| SMILES | CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

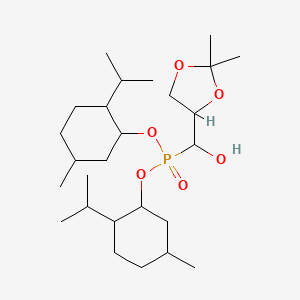

The compound’s IUPAC name, bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, reflects its three key components:

-

Two 2-isopropyl-5-methylcyclohexyl groups: These bulky substituents confer steric hindrance, influencing reactivity and solubility.

-

A 2,2-dimethyl-1,3-dioxolan-4-yl moiety: This five-membered cyclic acetal enhances stability against hydrolysis under basic conditions.

-

A phosphonate core: The group enables participation in phosphorylation reactions and hydrogen bonding .

The SMILES string CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C and InChIKey RFBPCRPOQNGDCR-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1212231-32-7 |

| Molecular Formula | |

| Molecular Weight | 488.646 g/mol |

| Solubility | Not publicly reported |

| Stability | Likely stable under inert conditions |

The compound’s solubility remains uncharacterized, though analogous phosphonates exhibit limited water solubility and preferential dissolution in organic solvents like dichloromethane .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves three key stages (Table 2) :

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Dioxolane ring formation | Aldehyde/ketone + diol + acid catalyst (e.g., ) |

| 2 | Phosphorylation | Phosphorus oxychloride () or |

| 3 | Cyclohexyl group incorporation | Alkylation with isopropyl bromide |

For example, the dioxolane intermediate is synthesized via acid-catalyzed cyclization of a vicinal diol with a ketone. Subsequent phosphorylation introduces the phosphonate group, followed by alkylation to attach the cyclohexyl substituents .

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Steric hindrance: Bulky cyclohexyl groups may slow reaction kinetics, necessitating higher temperatures or catalysts.

-

Purification: Chromatography or crystallization is critical due to the compound’s complexity.

Chemical Reactivity and Functional Transformations

Hydrolysis and Stability

The phosphonate ester bond () undergoes hydrolysis under acidic or alkaline conditions, yielding phosphonic acid derivatives:

The dioxolane ring’s stability depends on pH, with resistance to hydrolysis in neutral conditions but susceptibility under strong acids.

Nucleophilic Substitution

The electrophilic phosphorus center reacts with nucleophiles (e.g., amines, thiols), enabling derivatization:

This reactivity is exploitable in drug discovery for prodrug activation .

| Application Area | Potential Use |

|---|---|

| Agrochemicals | Herbicides targeting plant acetyl-CoA carboxylase |

| Pharmaceuticals | Prodrugs for controlled drug release |

| Materials Science | Ligands for metal-organic frameworks (MOFs) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume